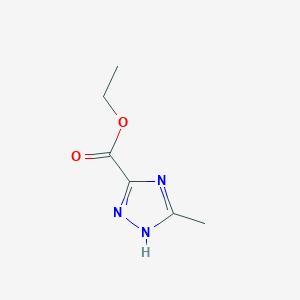

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

Beschreibung

The exact mass of the compound Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-7-4(2)8-9-5/h3H2,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHKICGVVGEHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440269 | |

| Record name | Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40253-47-2 | |

| Record name | Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, a key building block in medicinal chemistry and drug development. The narrative delves into the strategic selection of precursors, a detailed exposition of the reaction mechanism, and a field-proven, step-by-step experimental protocol. Causality behind experimental choices is explained to empower researchers with a deep understanding of the synthesis. This document is intended for an audience of researchers, scientists, and drug development professionals, offering actionable insights and a self-validating procedural framework to ensure reproducibility and high yield.

Strategic Importance and Synthesis Overview

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound of significant interest in the pharmaceutical industry. The 1,2,4-triazole core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The specific substitution pattern of this molecule, featuring a methyl group at the C5 position and an ethyl carboxylate at the C3 position, makes it a versatile intermediate for the synthesis of more complex target molecules.

The synthetic strategy detailed herein is a reliable two-step process commencing from readily available starting materials. This approach avoids the use of hazardous reagents such as diazonium salts, which are common in some traditional triazole synthesis routes.[1][2] The core of this methodology lies in the cyclocondensation of an acylhydrazide with an appropriate C2 synthon, in this case, ethyl carbethoxyformimidate.[3] This method is advantageous due to its operational simplicity, broad applicability for creating diverse 5-substituted 1,2,4-triazoles, and good overall yields.

The logical flow of the synthesis is as follows:

-

Intermediate Formation: Condensation of acetic hydrazide with ethyl carbethoxyformimidate to yield an N-acylamidrazone intermediate.

-

Cyclization: Thermal-induced intramolecular cyclization of the N-acylamidrazone to afford the final product, Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

Mechanistic Insights: A Causality-Driven Explanation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The formation of the 1,2,4-triazole ring in this synthesis proceeds through a well-established pathway involving nucleophilic attack and subsequent dehydration.

Formation of the N-Acylamidrazone Intermediate

The first step is the reaction between acetic hydrazide and ethyl carbethoxyformimidate. Acetic hydrazide serves as the nucleophile, with the terminal nitrogen atom of the hydrazine moiety attacking the electrophilic carbon of the imidate. The choice of a base, such as triethylamine (NEt₃), is critical. It serves to deprotonate the hydrochloride salt of the imidate, generating the free base which is more susceptible to nucleophilic attack. Ethanol is an excellent solvent choice as it readily dissolves the reactants and is relatively inert under these conditions.

Thermal Cyclization to the 1,2,4-Triazole Ring

The second stage is the crucial ring-forming step. This is achieved by heating the N-acylamidrazone intermediate at a high temperature. A high-boiling, inert solvent like diphenyl ether is employed to achieve the necessary temperature for cyclization, which typically involves intramolecular nucleophilic attack followed by dehydration. The amide nitrogen of the acylamidrazone attacks the carbon of the second imine-like group. This is followed by the elimination of a molecule of water, leading to the formation of the stable aromatic 1,2,4-triazole ring. The high temperature provides the activation energy required to overcome the barrier for this intramolecular reaction and subsequent aromatization.

Experimental Protocols: A Self-Validating System

This section provides detailed, step-by-step methodologies. Each protocol is designed to be self-validating, with clear checkpoints and characterization methods to ensure the integrity of the process.

Preparation of Key Reagent: Ethyl Carbethoxyformimidate Hydrochloride

-

Rationale: This reagent is the electrophilic partner in the condensation reaction. It is typically prepared from ethyl cyanoformate.

-

Procedure:

-

Chill a solution of absolute ethanol (100 mL) in a three-necked flask equipped with a magnetic stirrer, gas inlet tube, and drying tube to 0°C in an ice-salt bath.

-

Bubble dry hydrogen chloride gas through the cold ethanol until saturation is achieved.

-

Slowly add ethyl cyanoformate (0.1 mol) to the cold, saturated ethanolic HCl solution dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stand at 0-4°C for 24 hours.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl carbethoxyformimidate hydrochloride.

-

-

Validation: The product can be characterized by its melting point and ¹H NMR spectroscopy. The process should be monitored for the disappearance of the starting nitrile.

Synthesis of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

This procedure is adapted from the general method described by S. F. Vasilevsky et al.[3]

-

Step 1: Synthesis of the Acylamidrazone Intermediate

-

In a 250 mL round-bottom flask, suspend ethyl carbethoxyformimidate hydrochloride (0.1 mol) in 100 mL of absolute ethanol.

-

To this suspension, add triethylamine (0.1 mol) dropwise with stirring at room temperature. Stir for 15 minutes to generate the free imidate.

-

Add acetic hydrazide (0.1 mol) to the mixture in one portion.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude N-acylamidrazone intermediate. This intermediate is often used in the next step without further purification.

-

-

Step 2: Thermal Cyclization

-

Place the crude acylamidrazone intermediate into a flask containing diphenyl ether (50 mL).

-

Heat the mixture to reflux (approx. 259°C) with vigorous stirring for a short period (typically 1-5 minutes).

-

Validation Checkpoint: The cyclization is usually rapid. Monitor by TLC for the formation of the new, more polar triazole product and the disappearance of the intermediate.

-

Allow the reaction mixture to cool to room temperature. Upon cooling, the product may precipitate.

-

Add hexane or petroleum ether to the cooled mixture to fully precipitate the product and wash away the diphenyl ether solvent.

-

Collect the solid product by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent, such as toluene or an ethanol/water mixture, to obtain pure Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.[3]

-

Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

-

Data Presentation: Reactants and Expected Outcome

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Physical State |

| Ethyl Cyanoformate | 99.09 | 0.1 | 1.0 | Liquid |

| Acetic Hydrazide | 74.08 | 0.1 | 1.0 | Solid |

| Hydrogen Chloride | 36.46 | Excess | - | Gas |

| Triethylamine | 101.19 | 0.1 | 1.0 | Liquid |

| Ethanol | 46.07 | Solvent | - | Liquid |

| Diphenyl Ether | 170.21 | Solvent | - | Liquid |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance | |

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | 155.15 | 15.52 | White Crystalline Solid |

Conclusion and Future Directions

The described cyclocondensation reaction provides a reliable and scalable method for the synthesis of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate. The expertise-driven insights into the mechanism and the self-validating experimental design offer researchers a powerful tool for obtaining this valuable building block. The inherent safety of this non-diazotization route makes it particularly suitable for modern drug discovery laboratories.[1][4]

Future work could focus on optimizing the cyclization step, perhaps through microwave-assisted synthesis to reduce reaction times and improve energy efficiency, or exploring one-pot procedures to further streamline the process. The versatility of using different carboxylic acid hydrazides also opens the door to creating a diverse library of 5-substituted-1,2,4-triazole-3-carboxylates for structure-activity relationship (SAR) studies.

References

-

Vasilevsky, S. F., et al. (2025-08-09). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]

-

Synthesis of 1,2,4-Triazoles Through the Formation of N-Acylamidrazones. ResearchGate. [Link]

-

Synthesis of 1,2,4-Triazoles Through the Formation of N-Acylamidrazones. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Preprints.org. [Link]

-

Zhang, Y., & Li, C. F. (2008). Ethyl 2-acetylhydrazono-2-phenylacetate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o33. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. ResearchGate. [Link]

-

Reactions of acetic acid hydrazide derivative 13. ResearchGate. [Link]

- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Al-Soud, Y. A., et al. (2008). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 13(5), 1056–1067. [Link]

-

DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. ResearchGate. [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

"Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate chemical properties"

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate. As a key building block in medicinal chemistry, a thorough understanding of this compound is essential for its effective utilization in the design and development of novel therapeutic agents.

Introduction to Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, with CAS Number 40253-47-2, is a heterocyclic organic compound featuring a 1,2,4-triazole core.[1] This core structure is a prevalent pharmacophore in a wide array of clinically used drugs, valued for its metabolic stability and ability to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2] The presence of both an ester and a methyl group on the triazole ring provides versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[3][4] Its applications are particularly notable in the development of antifungal, antimicrobial, and anti-inflammatory agents.[3][5]

Below is the chemical structure of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

Caption: Chemical Structure of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 40253-47-2 | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [1][6] |

| Molecular Weight | 155.16 g/mol | [1][6] |

| IUPAC Name | ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | [1] |

| Synonyms | Ethyl 5-methyl-2H-1,2,4-triazole-3-carboxylate | [7] |

| Purity | Typically ≥97% | [1][8] |

| Appearance | White to off-white solid/powder | Inferred from related compounds |

| Storage | Room temperature, in a dry and well-ventilated place | [1][9] |

Synthesis Methodology

The synthesis of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is commonly achieved through a cyclocondensation reaction. A well-established method involves the reaction of an acylhydrazide with ethyl carbethoxyformimidate. This approach is efficient for creating the 1,2,4-triazole ring system.[4]

The general synthetic workflow can be visualized as follows:

Caption: General synthesis workflow for 1,2,4-triazole-3-carboxylates.

Experimental Protocol: Synthesis via Cyclocondensation[4]

This protocol is a representative example for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.

Step 1: Preparation of Ethyl Carbethoxyformimidate

-

This reagent can be prepared from ethyl cyanoformate and ethanol in the presence of an acid catalyst.[10]

Step 2: Condensation with Acylhydrazide

-

Dissolve the chosen acylhydrazide (e.g., acetic hydrazide for the 5-methyl derivative) in a suitable solvent such as ethanol.

-

Add ethyl carbethoxyformimidate to the solution.

-

Add a base, such as triethylamine (NEt₃), and stir the mixture at room temperature for approximately 12 hours.[4] This step forms the acylamidrazone intermediate.

Step 3: Cyclization

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Heat the resulting intermediate in a high-boiling point solvent like diphenyl ether (PhOPh) under reflux for a short period (e.g., 1 minute) to induce cyclization.[4]

Step 4: Isolation and Purification

-

Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the crude product.

-

Collect the solid by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent, such as toluene, to yield the final Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups.

-

A triplet at approximately 1.4 ppm (3H) and a quartet at around 4.4 ppm (2H) corresponding to the ethyl ester group (-OCH₂CH₃).[4]

-

A singlet at approximately 2.5 ppm (3H) for the methyl group attached to the triazole ring.[4]

-

A broad singlet at a higher chemical shift (typically >10 ppm) for the N-H proton of the triazole ring, which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for all the carbon atoms in the molecule.

-

Signals for the ethyl group carbons around 14 ppm (-CH₃) and 62 ppm (-OCH₂).

-

A signal for the methyl group on the triazole ring around 12-15 ppm.

-

Signals for the triazole ring carbons in the region of 140-160 ppm.

-

A signal for the ester carbonyl carbon around 160-165 ppm.

-

-

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 156, corresponding to the protonated molecule.[4]

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1720-1740 cm⁻¹ for the C=O stretching of the ester group.

-

A broad absorption in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching of the triazole ring.

-

C-N and C=N stretching vibrations within the 1400-1650 cm⁻¹ region.

-

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is dictated by its functional groups: the ester, the N-H of the triazole, and the triazole ring itself.

-

Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It can also undergo transesterification reactions.

-

Triazole N-H Group: The acidic N-H proton can be deprotonated with a base, allowing for N-alkylation or N-arylation reactions to introduce substituents at the N1 or N2 positions.

-

Triazole Ring: The triazole ring is generally stable but can participate in various coupling reactions, serving as a scaffold to link different molecular fragments.

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry due to its favorable properties, including:[2]

-

Metabolic Stability: The aromatic heterocycle is resistant to metabolic degradation.

-

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

-

Dipole Moment: The significant dipole moment of the ring can contribute to binding affinity.

These properties make Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate a valuable starting material for synthesizing compounds with potential therapeutic activities, including anticancer, antifungal, and anti-inflammatory properties.[5][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, general safety precautions for similar triazole derivatives should be followed.[9][12][13]

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[13] Harmful if swallowed.[9]

-

Handling:

-

Personal Protective Equipment (PPE):

-

Storage:

For research use only. Not for medical or consumer use. [1]

Conclusion

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a foundational building block for the synthesis of diverse and complex heterocyclic compounds. Its well-defined chemical properties, versatile reactivity, and the inherent pharmacological relevance of the 1,2,4-triazole core make it an indispensable tool for researchers and scientists in the field of drug discovery and development. A solid understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full potential in creating the next generation of therapeutic agents.

References

-

- BenchChem

-

- BLDpharm

-

- National Center for Biotechnology Information

-

- Watson International

-

- Vulcanchem

-

- Fisher Scientific

-

- MySkinRecipes

-

- MDPI

-

- MDPI

-

- ResearchGate

-

- National Center for Biotechnology Information

-

- National Center for Biotechnology Information

-

- ResearchGate

-

- PubChemLite

-

- ChemicalBook

-

- 1st Scientific LLC

-

[Ethyl 1-methyl-1H-benzo-[d][1][14][15]triazole-5-carboxylate | Pharmaffiliates]([Link]) - Pharmaffiliates

-

- National Center for Biotechnology Information

-

- ResearchGate

-

- Google Patents

-

- National Center for Biotechnology Information

-

- Indus Journal of Bioscience Research

-

- National Center for Biotechnology Information

-

- ChemSynthesis

-

- Chemical Synthesis Database

-

- Chem-Impex International

-

- ChemicalBook

-

- Echemi

-

- National Center for Biotechnology Information

-

- National Center for Biotechnology Information

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | C6H9N3O2 | CID 19778898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ETHYL 5-METHYL-2H-1,2,4-TRIAZOLE-3-CARBOXYLATE(40253-47-2) 1H NMR [m.chemicalbook.com]

- 8. 1stsci.com [1stsci.com]

- 9. watson-int.com [watson-int.com]

- 10. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 11. Ethyl 5-(hydroxymethyl)-1-methyl-1h-1,2,4-triazole-3-carboxylate (1344272-09-8) for sale [vulcanchem.com]

- 12. fishersci.com [fishersci.com]

- 13. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 40253-47-2|Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 15. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS Number: 40253-47-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity. Among these, nitrogen-containing heterocycles hold a place of prominence. This guide focuses on a particularly valuable building block: Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate. With its unique arrangement of nitrogen atoms, the 1,2,4-triazole core provides a metabolically stable and synthetically versatile platform for the development of a new generation of therapeutics. This document serves as a comprehensive technical resource, offering insights into the compound's properties, a detailed synthesis protocol, and an exploration of its applications in contemporary drug development, with a particular focus on its role in the synthesis of kinase inhibitors and antifungal agents.

Core Compound Analysis: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is fundamental to its effective use in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 40253-47-2 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 178-182 °C |

| Boiling Point | 368.5 °C (Predicted) |

| Density | 1.34 g/cm³ (Predicted) |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Spectroscopic Characterization:

The structural integrity of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is typically confirmed using a combination of spectroscopic techniques.

-

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides characteristic signals that correspond to the different types of protons in the molecule. Key expected shifts (in ppm, relative to TMS) in a suitable solvent like CDCl₃ would include a triplet for the ethyl ester's methyl protons (~1.4 ppm), a quartet for the ethyl ester's methylene protons (~4.4 ppm), and a singlet for the methyl group on the triazole ring (~2.5 ppm). The NH proton of the triazole ring would appear as a broad singlet at a higher chemical shift.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. Expected chemical shifts would include signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methyl carbon, and the two distinct carbons of the triazole ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should exhibit a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is most commonly achieved through the cyclocondensation of a carboxylic acid hydrazide with an appropriate imidate. The following protocol is a representative and reliable method for its preparation.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

Detailed Step-by-Step Protocol

Materials:

-

Acetohydrazide

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Activated carbon

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction of Acetohydrazide and Diethyl Oxalate: To the freshly prepared sodium ethoxide solution, add acetohydrazide followed by the dropwise addition of diethyl oxalate.

-

Reflux and Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid. This may cause the product to precipitate. The solvent is then removed under reduced pressure. The resulting residue is suspended in water and extracted several times with dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Decolorization with activated carbon may be necessary to obtain a pure, white crystalline product. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, MS).

Applications in Drug Discovery and Development

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry due to its favorable pharmacological properties, including metabolic stability and its ability to participate in hydrogen bonding.[2] Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a key intermediate that provides access to a wide array of bioactive molecules.

Kinase Inhibitors: A Privileged Scaffold

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of kinase inhibitors.[3][4] Its nitrogen atoms can act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine portion of ATP with the hinge region of the kinase active site. The ethyl ester group of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This allows for the exploration of structure-activity relationships and the optimization of potency and selectivity.

Caption: A logical workflow for the derivatization of the title compound to generate potential kinase inhibitors.

Antifungal Agents: Targeting Ergosterol Biosynthesis

Many of the most successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate serves as a valuable starting material for the synthesis of novel triazole-based antifungal agents with potentially improved efficacy and a broader spectrum of activity.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

Conclusion

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a synthetically accessible and highly versatile building block with significant applications in drug discovery and development. Its stable triazole core and reactive ester functionality provide a robust platform for the synthesis of diverse libraries of compounds targeting a range of therapeutic areas. This guide has provided a comprehensive overview of its key properties, a detailed synthesis protocol, and highlighted its importance in the development of kinase inhibitors and antifungal agents. A thorough understanding and application of the information presented herein will empower researchers to effectively utilize this valuable compound in their quest for novel and improved therapeutics.

References

- ChemScene.

- Kaur, R., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.

- CP Lab Safety. (2025).

- ResearchGate.

- ResearchGate. (2025).

- Combi-Blocks.

- Anhui Haiheng Pharmaceutical Co., Ltd.

- Chikhale, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.

- Al-Bayati, M. R., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.

- ResearchGate. (2025).

- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025).

- MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)

- The Royal Society of Chemistry. (2015).

- MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

- MDPI. (2021).

- Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.

- Google Patents. (2020).

- Fun, H.-K., et al. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate.

-

ResearchGate. (2016). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[3][4][6]triazole-3-carboxylic acid ethyl ester.

- ChemicalBook.

-

SciELO. (2018). 1H-[1][3][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H.

Sources

- 1. Ethyl 5-(hydroxymethyl)-1-methyl-1h-1,2,4-triazole-3-carboxylate (1344272-09-8) for sale [vulcanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. ijbr.com.pk [ijbr.com.pk]

- 6. rsc.org [rsc.org]

- 7. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

"Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate molecular structure"

An In-depth Technical Guide to the Molecular Structure of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of therapeutic agents due to its unique physicochemical properties and metabolic stability.[1] This guide provides a comprehensive examination of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, a key heterocyclic building block. We will dissect its molecular architecture, explore robust synthetic pathways, detail the rigorous analytical techniques required for its structural validation, and discuss its strategic importance in the landscape of modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel, biologically active compounds.

The 1,2,4-Triazole Core: A Privileged Scaffold in Pharmacology

The five-membered, nitrogen-rich 1,2,4-triazole ring is a cornerstone of numerous FDA-approved drugs, including the antifungal agent Fluconazole and the antiviral Ribavirin.[2][3] Its prevalence stems from a combination of advantageous properties:

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[1]

-

Hydrogen Bonding Capability: With three nitrogen atoms, the ring can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.[1]

-

Polarity and Solubility: The polar nature of the triazole nucleus often improves the aqueous solubility of a molecule, a critical parameter for drug formulation and bioavailability.[1]

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (EMTC) emerges as a particularly valuable derivative. The ethyl carboxylate group at the 3-position and the methyl group at the 5-position provide reactive handles and structural elements, respectively, that medicinal chemists can exploit to construct diverse molecular libraries for screening and lead optimization.[4]

Molecular Structure and Physicochemical Profile

The definitive structure of EMTC is foundational to understanding its reactivity and potential applications.

| Identifier | Value |

| IUPAC Name | Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate |

| CAS Number | 40253-47-2[5][6] |

| Molecular Formula | C₆H₉N₃O₂[5] |

| Molecular Weight | 155.16 g/mol [5] |

| Canonical SMILES | CCOC(=O)C1=NN=C(N1)C |

Key Structural Features:

-

1,2,4-Triazole Ring: An aromatic, five-membered heterocycle with three nitrogen atoms. The "1H" designation indicates that a proton can reside on any of the nitrogen atoms, leading to tautomerism, which can influence its interaction with biological targets.

-

Ethyl Carboxylate Group (-COOEt): Located at the C3 position, this group is a key synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the introduction of diverse functional groups.

-

Methyl Group (-CH₃): Positioned at the C5 position, this group influences the steric and electronic properties of the molecule, potentially affecting binding affinity and selectivity for a target.

Synthesis Pathway: Cyclocondensation Approach

A reliable and efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[7] This method is advantageous due to the ready availability of the starting materials and the straightforward reaction conditions.

The logical flow for synthesizing the target compound, EMTC, starts from acetic hydrazide.

Caption: Synthetic workflow for Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

Experimental Protocol: Synthesis of EMTC[7]

-

Intermediate Formation:

-

To a solution of acetic hydrazide (1 equivalent) in ethanol, add triethylamine (NEt₃, 1 equivalent).

-

Slowly add ethyl 2-ethoxy-2-iminoacetate hydrochloride (1 equivalent) while maintaining the temperature at 0-5 °C.

-

Allow the mixture to stir at room temperature for 12 hours.

-

Monitor the formation of the acylamidrazone intermediate by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude intermediate.

-

-

Cyclization:

-

Add the crude acylamidrazone intermediate to diphenyl ether (PhOPh).

-

Heat the mixture to reflux for approximately 1-2 minutes. The high temperature facilitates the intramolecular cyclization and elimination of ethanol and water.

-

Cool the reaction mixture to room temperature.

-

Add hexane or petroleum ether to precipitate the product.

-

Collect the solid product by filtration, wash with a non-polar solvent to remove the diphenyl ether, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

-

Structural Elucidation: A Multi-Technique Approach

Unambiguous confirmation of the molecular structure is paramount. A combination of spectroscopic and crystallographic techniques provides a self-validating system for structural integrity.

| Technique | Purpose | Expected Observations for EMTC |

| ¹H NMR | Confirms the presence and connectivity of proton environments. | - Triplet and quartet signals for the ethyl group (-CH₂CH₃).- Singlet for the methyl group (-CH₃).- Broad singlet for the N-H proton of the triazole ring. |

| ¹³C NMR | Identifies all unique carbon environments. | - Signals for the ethyl ester carbons (carbonyl, methylene, methyl).- Signal for the C5-methyl carbon.- Two distinct signals for the C3 and C5 carbons of the triazole ring. |

| Mass Spec (MS) | Determines the molecular weight and fragmentation pattern. | - Molecular ion peak [M+H]⁺ at m/z 156, corresponding to the molecular formula C₆H₉N₃O₂. |

| Infrared (IR) | Identifies key functional groups. | - Strong C=O stretch (ester) ~1720-1740 cm⁻¹.- N-H stretch (broad) ~3100-3300 cm⁻¹.- C-H stretches ~2900-3000 cm⁻¹.- C=N and N=N stretches in the fingerprint region. |

| X-ray Crystallography | Provides the definitive 3D atomic arrangement in the solid state. | - Precise bond lengths, bond angles, and torsion angles.- Confirms the planarity of the triazole ring.- Reveals intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[8] |

Workflow for Definitive Structure Validation via X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its atomic connectivity and stereochemistry.[8]

Caption: Standard workflow for single-crystal X-ray crystallographic analysis.

Applications in Drug Discovery

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is not typically a final drug product but rather a crucial intermediate for building more complex, biologically active molecules.[4] Its utility is demonstrated in several therapeutic areas:

-

Anticancer Agents: The 1,2,4-triazole scaffold is present in numerous anticancer drugs, including aromatase inhibitors like Letrozole and Anastrozole.[2] The EMTC molecule provides a core structure that can be elaborated to target various proteins involved in cancer progression.

-

Antifungal Agents: Triazole-based drugs like Fluconazole and Itraconazole are mainstays in treating fungal infections. EMTC serves as a starting point for synthesizing novel antifungal candidates.[3]

-

Ferroptosis Inhibitors: Recent research has identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases.[9] This opens a new avenue for the therapeutic application of compounds derived from EMTC.

Conclusion

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a molecule of significant strategic value to the pharmaceutical and life sciences industries. Its molecular structure, characterized by the stable and versatile 1,2,4-triazole ring functionalized with synthetically tractable methyl and ethyl carboxylate groups, makes it an ideal building block for combinatorial chemistry and targeted drug design. A thorough understanding of its synthesis and the rigorous application of modern analytical techniques to confirm its structure are essential first steps in the long and complex journey of drug discovery and development. The insights provided in this guide underscore the foundational importance of such heterocyclic intermediates in creating the next generation of therapeutic agents.

References

- Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography. Benchchem.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025).

- Ye, D. -J.; Feng, X. -L.; Zhang, Z. -H. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24, 5286-5288.

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.

- Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). European Journal of Medicinal Chemistry, 284, 117192.

- The Role of Triazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023). Life Chemicals.

- Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. PubChem.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- Synthesis and structures of 1,2,4-triazoles derivatives. ResearchGate.

- Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate. MySkinRecipes.

- Ethyl 5-(hydroxymethyl)-1-methyl-1h-1,2,4-triazole-3-carboxylate. Vulcanchem.

- Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. (2019). Russian Journal of Organic Chemistry, 55(2). ResearchGate.

- Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate.

- Synthesis of 1,2,4-triazole-3(5)-carboxylates 1. ResearchGate.

- Ethyl 5-methyl-1H-1, 2, 4-triazole-3-carboxylate, min 97%, 100 mg.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.

- Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI.

- Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. ResearchGate.

- Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. PubChem.

- 40253-47-2|Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate. BLDpharm.

- Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. (2011). National Institutes of Health.

- Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate. PubChemLite.

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020). Google Patents.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health.

-

Ethyl 5-oxo-4,5-dihydro-1H-[1][2][8]triazole-3-carboxylate. CymitQuimica. Available at:

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH.

- methyl 1H-1,2,4-triazole-3-carboxylate. PubChem.

- Methyl 1,2,4-triazole-3-carboxylate. Chem-Impex.

- ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Santa Cruz Biotechnology.

Sources

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate [myskinrecipes.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 40253-47-2|Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile heterocyclic building block, Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

Foreword: The Pivotal Role of Heterocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, heterocyclic compounds form the bedrock of a vast arsenal of therapeutic agents. Among these, nitrogen-containing heterocycles, and specifically the 1,2,4-triazole nucleus, have garnered significant attention due to their remarkable pharmacological versatility. The unique structural features of the triazole ring, including its planarity, hydrogen bonding capabilities, and dipole moment, allow for favorable interactions with a multitude of biological targets. This guide focuses on a key derivative, Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, a molecule that serves as a critical intermediate in the synthesis of a new generation of pharmaceuticals. Its strategic importance lies in its bifunctional nature, possessing both a reactive ester group and a modifiable triazole core, making it an ideal scaffold for combinatorial library synthesis and lead optimization. This document aims to provide a comprehensive technical overview of its synthesis, characterization, and burgeoning applications, empowering researchers to leverage its full potential in the quest for novel therapeutics.

Molecular Overview and Physicochemical Properties

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, with the IUPAC name ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, is a fine chemical intermediate characterized by a five-membered triazole ring substituted with a methyl group at the 5-position and an ethyl carboxylate group at the 3-position.

| Property | Value | Source |

| IUPAC Name | ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | N/A |

| CAS Number | 40253-47-2 | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Purity | ≥97% | [1] |

Structural Elucidation

The structural integrity of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is paramount to its function as a synthetic building block. Its molecular structure is confirmed through various spectroscopic techniques.

Caption: Chemical structure of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

Synthesis of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

The efficient synthesis of this triazole derivative is crucial for its widespread application. A common and effective method involves the cyclocondensation of a carboxylic acid hydrazide with an appropriate imidate.

Synthetic Pathway: Cyclocondensation Approach

A robust and widely employed method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates is the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[2] This approach offers the advantage of readily available starting materials and generally good yields.

Caption: Synthetic workflow for Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of similar 1,2,4-triazole derivatives.

Materials:

-

Acetohydrazide

-

Ethyl 2-chloro-2-(hydroxyimino)acetate

-

Triethylamine (NEt₃)

-

Ethanol (EtOH)

-

Diphenyl ether

-

Hexane

-

Toluene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Formation of the Acylamidrazone Intermediate:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetohydrazide (1 equivalent) in ethanol.

-

To this solution, add triethylamine (2 equivalents).

-

Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1 equivalent) in ethanol to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization to the Triazole Ring:

-

After the formation of the intermediate is complete, remove the ethanol under reduced pressure.

-

To the resulting residue, add diphenyl ether as a high-boiling solvent.

-

Heat the mixture to reflux for a short period (typically 1-5 minutes) to induce cyclization.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Add hexane to precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold hexane.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene, to yield pure Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate as a white crystalline solid.

-

Dry the final product under vacuum over anhydrous sodium sulfate.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm for the -CH₂- and a triplet around 1.4 ppm for the -CH₃), a singlet for the methyl group on the triazole ring (around 2.5 ppm), and a broad singlet for the N-H proton of the triazole ring (which may be solvent-dependent and exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160 ppm), the carbons of the triazole ring, the carbons of the ethyl group, and the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A broad N-H stretching band around 3100-3300 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region.

-

A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹.

-

C=N and N=N stretching vibrations within the triazole ring in the 1400-1600 cm⁻¹ region.

-

C-O stretching of the ester group around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z 155 or 156, respectively. Fragmentation patterns can provide further structural information. For instance, the loss of the ethoxy group (-OC₂H₅) is a common fragmentation pathway for ethyl esters.

Applications in Drug Development

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[3] Its utility stems from the ability to further functionalize the triazole ring and the ester group, allowing for the creation of diverse molecular architectures.

Antifungal Agents

The 1,2,4-triazole scaffold is a cornerstone of many clinically important antifungal drugs. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased cell permeability and ultimately, fungal cell death. While direct synthesis of blockbuster drugs like posaconazole or isavuconazole from this specific starting material is not the primary route, it serves as a key building block for novel triazole-based antifungal candidates. The methyl and ethyl carboxylate groups can be elaborated into the complex side chains characteristic of potent antifungal agents.

Other Therapeutic Areas

Beyond its role in antifungal drug discovery, the 1,2,4-triazole nucleus is being explored for a multitude of other therapeutic applications, including:

-

Antimicrobial agents: Derivatives have shown promise against various bacterial strains.

-

Anti-inflammatory agents: The triazole core can be incorporated into molecules designed to modulate inflammatory pathways.

-

Anticancer agents: Certain triazole-containing compounds have demonstrated cytotoxic activity against cancer cell lines.

The versatility of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate makes it a highly sought-after starting material for the synthesis of compound libraries for high-throughput screening in these and other disease areas.

Conclusion and Future Perspectives

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is a fundamentally important heterocyclic building block with significant implications for the future of drug discovery. Its straightforward synthesis and versatile chemical handles provide a robust platform for the development of novel therapeutic agents. As the challenge of drug resistance, particularly in the context of fungal infections, continues to grow, the demand for new and effective treatments will undoubtedly drive further innovation in the synthesis and application of this and related triazole derivatives. The continued exploration of the chemical space accessible from this intermediate holds great promise for the discovery of the next generation of life-saving medicines.

References

- MySkinRecipes. (n.d.). Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate.

- MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

- ChemicalBook. (n.d.). ethyl 5-methyl-2h-1,2,4-triazole-3-carboxylate(40253-47-2) 1 h nmr.

- PubChem. (n.d.). Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate.

- ResearchGate. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates.

-

SciELO. (n.d.). 1H-[3][4][5]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from

- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.

- Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.

- SIELC Technologies. (2018). Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate.

- PubChemLite. (n.d.). Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate.

- PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate.

- MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

- ResearchGate. (n.d.). (PDF) Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate.

- ResearchGate. (n.d.). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates.

- NIH. (n.d.). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate.

- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

- NIH. (n.d.). New Antifungal Agents with Azole Moieties.

- ResearchGate. (n.d.). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach | Request PDF.

- PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.

- SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.

- MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments.

Sources

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1,2,4-triazole ring is a five-membered heterocycle featuring three nitrogen atoms that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including dipole character, hydrogen bonding capability, metabolic stability, and rigidity—allow it to interact with a wide array of biological receptors with high affinity.[1][2] This versatility has led to the incorporation of the 1,2,4-triazole core into numerous clinically successful drugs spanning a remarkable range of therapeutic areas, from antifungal and anticancer to antiviral and anti-inflammatory agents.[3][4][5] This guide provides a detailed exploration of the major biological activities of 1,2,4-triazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the validated experimental protocols used to assess their efficacy.

Antifungal Activity: Targeting Fungal Cell Integrity

The most prominent success of the 1,2,4-triazole scaffold lies in the development of potent antifungal agents. Drugs like fluconazole and itraconazole are cornerstones of antifungal therapy, and their efficacy stems from a highly specific mechanism of action.[1][6]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal target for 1,2,4-triazole derivatives is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][7] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the fungal equivalent of the cholesterol biosynthesis pathway in mammals.[7]

The triazole nitrogen atom (N4) chelates the heme iron atom in the active site of CYP51, potently inhibiting its function.[7] This blockade prevents the demethylation of lanosterol to ergosterol. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[7] The specificity for the fungal enzyme over its human counterpart is a key reason for the therapeutic success and relatively lower toxicity of these compounds.[4]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Structure-Activity Relationship (SAR) Insights

-

Core Scaffold: The 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl) moiety is a classic pharmacophore for potent antifungal activity, as seen in fluconazole.[1]

-

Aromatic Substitutions: The 2,4-difluorophenyl group is critical for high activity. Other halogen substitutions are also explored.

-

Side-Chain Modifications: Replacing the second triazole ring of fluconazole with various substituted heterocyclic or aromatic moieties can modulate the activity spectrum, oral absorption, and metabolic stability.[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible fungal growth.

1. Preparation of Fungal Inoculum: a. Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24-48 hours. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Compound Preparation and Serial Dilution: a. Dissolve the test 1,2,4-triazole derivative in DMSO to a stock concentration of 10 mg/mL. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium, typically ranging from 64 µg/mL to 0.125 µg/mL.

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the diluted compound. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. Incubate the plate at 35°C for 24-48 hours.

4. MIC Determination: a. Visually inspect the wells for fungal growth (turbidity). b. The MIC is the lowest concentration of the compound where no visible growth is observed.

Antibacterial Activity: A Scaffold for Hybrid Therapeutics

While not broadly active on their own, 1,2,4-triazoles serve as powerful building blocks for creating hybrid molecules with significant antibacterial potency, particularly against drug-resistant strains.[3]

Mechanism of Action: Target-Specific Inhibition

The mechanism of antibacterial 1,2,4-triazole derivatives is highly dependent on the pharmacophore they are hybridized with.

-

Fluoroquinolone Hybrids: When fused with a fluoroquinolone core (e.g., ciprofloxacin, ofloxacin), the resulting hybrid molecule retains the primary mechanism of the parent antibiotic—inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4] The triazole moiety often enhances cell penetration, reduces efflux, or improves binding affinity, thereby overcoming existing resistance mechanisms.[1][3]

-

Other Mechanisms: Certain derivatives have been shown to inhibit other essential bacterial enzymes, such as SecA ATPase, which is involved in protein secretion.[1]

Structure-Activity Relationship (SAR) Insights

-

Hybridization is Key: The most successful antibacterial triazoles are hybrids with established antibiotics. Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have shown higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin.[1]

-

Substituent Effects: Dihalobenzyl groups attached to the triazole ring can significantly increase antibacterial efficacy compared to monohalobenzyl groups.[1]

-

Thione Moiety: The presence of a thione (C=S) or mercapto (S-H) group at the 3 or 5-position of the triazole ring is a common feature in many antibacterially active derivatives.[1][6]

Data Summary: Antibacterial Activity of Triazole Derivatives

| Compound Class | Target Organism(s) | Reported MIC (µg/mL) | Reference |

| Clinafloxacin-Triazole Hybrids | MRSA, E. coli | 0.25 - 2 | [1][4] |

| Ciprofloxacin-Triazole-Thione Hybrids | MRSA | 0.046 - 3.11 (µM) | [1] |

| Nalidixic Acid-Triazole Hybrids | P. aeruginosa | 16 | [3] |

| Bis-1,2,4-triazoles (3,4-dichlorobenzyl) | B. proteus | 0.5 | [1] |

Experimental Protocol: Antibacterial MIC Determination

The protocol is analogous to the antifungal test, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

1. Preparation of Bacterial Inoculum: a. Culture the bacterial strain (e.g., S. aureus ATCC 29213) on Mueller-Hinton Agar (MHA) for 18-24 hours. b. Prepare a suspension in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). c. Dilute in Mueller-Hinton Broth (MHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

2. Compound Preparation and Serial Dilution: a. Follow the same procedure as in section 1.3b, using MHB as the diluent.

3. Inoculation and Incubation: a. Add the bacterial inoculum to each well. b. Include positive (bacteria only) and negative (broth only) controls. c. Incubate at 37°C for 18-24 hours.

4. MIC Determination: a. The MIC is the lowest compound concentration with no visible bacterial growth.

Anticancer Activity: A Multi-Pronged Attack

The 1,2,4-triazole scaffold is present in a variety of anticancer agents with diverse mechanisms of action, highlighting its adaptability in targeting cancer-specific pathways.[8][9]

Mechanisms of Action

1,2,4-triazole derivatives can exert their anticancer effects through several mechanisms:[10]

-

Enzyme Inhibition: Aromatase inhibitors like letrozole and anastrozole, which contain a triazole moiety, are used to treat hormone-receptor-positive breast cancer by blocking estrogen synthesis.[8][9] Other derivatives inhibit critical kinases like EGFR and BRAF.[11]

-

Tubulin Polymerization Inhibition: Some derivatives bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][12]

-

Induction of Apoptosis & Cell Cycle Arrest: Many triazole compounds trigger programmed cell death and halt the cell cycle, often at the G2/M checkpoint, preventing cancer cell proliferation.[8]

Caption: Workflow for the evaluation of novel anticancer 1,2,4-triazoles.

Structure-Activity Relationship (SAR) Insights

-

Diaryl Substitution: Compounds with substituted phenyl rings at the N-1 and C-5 positions often exhibit potent antiproliferative activity.[1]

-

Electron-Withdrawing Groups: In some series, the introduction of electron-withdrawing groups (e.g., halogens) at the para-position of a phenyl ring enhances anticancer activity.[1]

-

Thione Moiety: As with antibacterial agents, 1,2,4-triazole-3-thiones are frequently reported as potent anticancer compounds.[9]

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the in vitro antiproliferative effects of a compound.

1. Cell Culture and Seeding: a. Culture a human cancer cell line (e.g., MCF-7 breast cancer) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). c. Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading: a. Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. b. Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory and Antiviral Activities

The 1,2,4-triazole scaffold also shows significant promise in developing anti-inflammatory and antiviral agents.

Anti-inflammatory Activity

-

Mechanism: The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[2][13] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2]

-

SAR: Research focuses on designing derivatives with high selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. Some novel triazole-pyrazole hybrids have demonstrated better COX-2 selectivity and lower ulcerogenicity than reference drugs.[2]

Antiviral Activity

-

Mechanism: The most famous example is Ribavirin, a guanosine analog that interferes with the synthesis of viral mRNA and induces lethal mutations in various RNA and DNA viruses.[6][14] Other 1,2,4-triazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, blocking viral replication.[6]

-

SAR: The structural requirements for antiviral activity are diverse and depend on the specific viral target. For nucleoside analogs, modifications to the ribose-like moiety and the triazole base are crucial. For NNRTIs, the overall conformation and ability to fit into the allosteric binding pocket of the enzyme are key.[6][14]

Conclusion and Future Perspectives

The 1,2,4-triazole nucleus is an exceptionally versatile and enduringly relevant scaffold in medicinal chemistry. Its derivatives have demonstrated a broad and potent spectrum of biological activities, leading to numerous clinical successes. The capacity for straightforward chemical modification allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of novel hybrid molecules that combine the triazole core with other pharmacophores to combat drug resistance, the exploration of new biological targets, and the optimization of derivatives for enhanced safety and efficacy profiles.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (2024, January 2). MDPI. Retrieved January 4, 2026, from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024, December 21). MDPI. Retrieved January 4, 2026, from [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). ijpsrr.com. Retrieved January 4, 2026, from [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020, July 3). MDPI. Retrieved January 4, 2026, from [Link]

-

(PDF) Antiviral activity of 1,2,4-triazole derivatives (microreview). (2022, August 5). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

(PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. (2022, August 9). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2022, August 7). dovepress.com. Retrieved January 4, 2026, from [Link]

-

Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. (2021, December 24). iasj.net. Retrieved January 4, 2026, from [Link]

-

Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022, November 3). rjptonline.org. Retrieved January 4, 2026, from [Link]

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (n.d.). asianjournalofchemistry.co.in. Retrieved January 4, 2026, from [Link]

-

(PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022, March 3). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024, December 21). PubMed. Retrieved January 4, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[1][6][8] and[1][2][8]-triazoles. (2023, September 1). benthamscience.com. Retrieved January 4, 2026, from [Link]

-